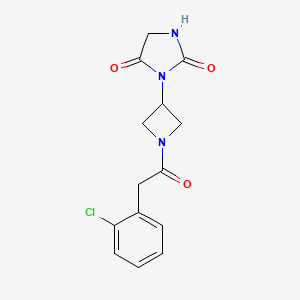

3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

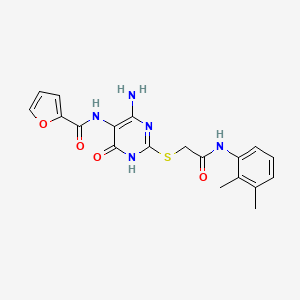

“3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic compound. It contains an azetidin-2-one ring, which is a type of β-lactam ring . β-lactams have been used as the basis for a variety of biologically active compounds, including life-saving antibiotics like penicillin and cephalosporin . The compound also contains an imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives have been found to exhibit a broad range of chemical and biological properties .

Scientific Research Applications

Synthesis and Antibacterial Activity

- Novel compounds, including those related to 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione, have been synthesized and evaluated for their antibacterial activity against various pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. These studies demonstrate the compounds' potential in addressing bacterial infections through innovative chemical synthesis techniques (Mistry & Desai, 2006).

Antimalarial Activity

- Research into novel hybrid quinazolin-2,4-dione analogs, incorporating nitrogen heterocyclic moieties such as azetidinone, has shown promising antimalarial activity. In silico molecular docking studies have been employed to assess these compounds' efficacy against the Plasmodium falciparum enzyme, highlighting the potential for new antimalarial therapies (Abdelmonsef et al., 2020).

Anticancer Activity

- Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their inhibitory effects on nitric oxide production, iNOS activity, and prostaglandin E2 generation, demonstrating significant anti-inflammatory and potential anticancer activities. Such compounds show promise as therapeutic agents for inflammatory diseases and possibly cancer (Ma et al., 2011).

Novel Mechanisms and Applications

- Studies have also explored the synthesis of novel imidazolidine derivatives with potential neuroleptic activity, investigating their metabolism and the formation of active metabolites. These findings offer insights into the development of new neuroleptic agents with improved pharmacokinetic profiles (Assandri et al., 1986).

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new drugs or other biologically active compounds .

Mechanism of Action

Target of Action

The exact target of “3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione” is currently unknown. Compounds with similar structures, such as spiro-azetidin-2-one derivatives, have been found to exhibit diversified biological and pharmacological activity .

Mode of Action

Without specific studies on “this compound”, it’s challenging to determine its exact mode of action. The inherent rigidity of spirocyclic compounds, which this compound is a part of, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Properties

IUPAC Name |

3-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3/c15-11-4-2-1-3-9(11)5-12(19)17-7-10(8-17)18-13(20)6-16-14(18)21/h1-4,10H,5-8H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKKLDDQQWVCFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CC=C2Cl)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2711724.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2711725.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1-phenylethyl)acetamide](/img/structure/B2711727.png)

amino}acetate](/img/structure/B2711737.png)

![3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2711738.png)